molecular formula C11H22O2Si3 B231125 Zinc, bis(1,1-dimethylethyl)- CAS No. 16636-96-7

Zinc, bis(1,1-dimethylethyl)-

Cat. No.: B231125
CAS No.: 16636-96-7
M. Wt: 179.6 g/mol
InChI Key: BYYXHWABFVUKLO-UHFFFAOYSA-N
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Description

“Zinc, bis(1,1-dimethylethyl)-” is a chemical compound with the formula C8H18Zn. Its molecular weight is 179.61 . It is also known by other names such as Di-tert-butyl zinc .


Molecular Structure Analysis

The molecular structure of “Zinc, bis(1,1-dimethylethyl)-” is available as a 2D Mol file . The IUPAC Standard InChI is InChI=1S/2C4H9.Zn/c21-4(2)3;/h21-3H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Zinc, bis(1,1-dimethylethyl)-” include its molecular weight of 179.61 . More detailed properties were not found in the search results.

Properties

IUPAC Name

zinc;2-methylpropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C4H9.Zn/c2*1-4(2)3;/h2*1-3H3;/q2*-1;+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYYXHWABFVUKLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[C-](C)C.C[C-](C)C.[Zn+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Zn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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